N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthetic Approaches and Heterocyclic Derivatives : Research has been conducted on synthesizing novel heterocyclic compounds derived from related structures, demonstrating the chemical versatility and potential for generating a wide range of biologically active compounds. These efforts include the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with reported anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities : Certain derivatives have been evaluated for their antimicrobial and antifungal properties, showing effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal isolates. This highlights the potential use of these compounds in developing new antimicrobial agents (Alhameed et al., 2019).
Central Nervous System Depressant Activity : Some derivatives have been synthesized and evaluated for their central nervous system (CNS) depressant activity, indicating potential applications in sedative drug development (Manjunath et al., 1997).
Antioxidant Activities : The catalytic assembly of related compounds with carboxylic acids has been explored, and some synthesized derivatives exhibit promising antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (Sindhe et al., 2016).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-10-7-11(2)20-17(19-10)23-18-22-13(9-27-18)16(24)21-12-3-4-14-15(8-12)26-6-5-25-14/h3-4,7-9H,5-6H2,1-2H3,(H,21,24)(H,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGRBOTUXJXXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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